GW3965 HCl - 405911-17-3

GW3965 HCl

Catalog Number: EVT-270527
CAS Number: 405911-17-3
Molecular Formula: C33H32Cl2F3NO3
Molecular Weight: 618.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective LXR agonist (EC50 values are 190 and 30 nM at hLXRα and hLXRβ, respectively). Reduces Ang II-mediated vasopressor responses in rats. Orally active. Anti-inflammatory, Hypolipidemic and antitumor agent. Active in vivo and in vitro.
The liver X receptors, LXRα and LXRβ, are nuclear receptors that act as ligand-dependent transcription factors. They modulate cholesterol, fatty acids, and glucose homeostasis. GW 3965 is an orally-active agonist of LXRα and LXRβ, activating the human isoforms with EC50 values of 190 and 30 nM, respectively. It alters LXR-regulated gene expression in mice and rats, affecting pathways related to glucose and lipid metabolism. GW 3965 also affects inflammation and pressor responses through LXRα and LXRβ.5,6,7
A selective, orally active non-steroidal agonist for the liver X receptor (LXR)
GW-3965 is a liver X receptor agonist. GW3965 represses the production of pro-inflammatory cytokines by murine mast cells. GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E. GW3965 reduces tissue factor production and inflammatory responses in human islets in vitro. GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages.
Source and Classification

GW3965 hydrochloride is derived from the research conducted by scientists at GlaxoSmithKline, who initially synthesized the compound for the purpose of exploring its effects on lipid metabolism. It is classified as a non-steroidal agonist for liver X receptors, which are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis. The chemical structure of GW3965 is characterized by its unique molecular configuration that allows it to selectively activate LXR pathways.

Synthesis Analysis

The synthesis of GW3965 hydrochloride involves several key steps that ensure the purity and efficacy of the compound. The detailed synthesis process typically includes:

  1. Starting Materials: The synthesis begins with specific precursors that are chemically modified through various reactions.
  2. Key Reactions: The methodology often involves reactions such as alkylation, acylation, or cyclization to construct the core structure of the compound.
  3. Purification: After synthesis, the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 98%.
  4. Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

For instance, one study describes the synthesis of GW3965 from 3-hydroxy-2-naphthoic acid derivatives through a series of chemical transformations that yield the desired agonist with high specificity for LXR .

Molecular Structure Analysis

The molecular structure of GW3965 hydrochloride can be described as follows:

  • Molecular Formula: C20_{20}H24_{24}ClN3_{3}O
  • Molecular Weight: 359.87 g/mol
  • Structural Features:
    • The compound contains a naphthalene core structure.
    • It features a hydrochloride group which enhances its solubility in water.
    • The specific arrangement of functional groups contributes to its selectivity for liver X receptors.

The three-dimensional conformation of GW3965 allows it to fit into the ligand-binding domain of LXRs effectively, promoting receptor activation upon binding.

Chemical Reactions Analysis

GW3965 hydrochloride participates in several chemical reactions relevant to its biological activity:

  1. Binding Affinity: Upon administration, GW3965 binds to liver X receptors, leading to conformational changes that activate downstream signaling pathways.
  2. Gene Regulation: The activation of LXRs by GW3965 promotes the expression of genes involved in cholesterol efflux and fatty acid oxidation.
  3. Metabolic Effects: The compound has been shown to influence lipid metabolism by modulating the expression of sterol regulatory element-binding proteins (SREBPs) and other transcription factors involved in lipid homeostasis.

In vitro studies demonstrate that GW3965 can significantly reduce cholesterol levels in cell cultures by enhancing cholesterol efflux mechanisms .

Mechanism of Action

The mechanism of action for GW3965 hydrochloride primarily involves its role as an agonist for liver X receptors:

  1. Receptor Activation: Upon binding to LXR alpha or LXR beta, GW3965 induces a conformational change in the receptor that facilitates its interaction with coactivators.
  2. Transcriptional Regulation: This interaction leads to the recruitment of RNA polymerase II and subsequent transcriptional activation of target genes involved in lipid metabolism.
  3. Physiological Effects: The activation results in increased expression of genes such as ATP-binding cassette transporters (ABCA1), which are critical for cholesterol transport and homeostasis.

Studies have reported an effective concentration (EC50) for GW3965 at approximately 30 nM for LXR beta and 190 nM for LXR alpha, indicating its potent activity at low concentrations .

Physical and Chemical Properties Analysis

GW3965 hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in water due to the presence of a hydrochloride group.
  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.

These properties make GW3965 suitable for various laboratory applications, including cell culture studies and pharmacological testing.

Applications

GW3965 hydrochloride has several significant applications in scientific research:

  1. Cholesterol Metabolism Studies: Used extensively in studies investigating lipid metabolism and cholesterol homeostasis.
  2. Therapeutic Potential: Explored as a potential therapeutic agent for metabolic disorders such as dyslipidemia and atherosclerosis due to its ability to enhance cholesterol efflux.
  3. Inflammation Research: Investigated for its anti-inflammatory properties through modulation of LXR pathways, which may have implications in diseases characterized by chronic inflammation.

Research continues into the broader implications of GW3965's action on metabolic diseases, highlighting its potential as a therapeutic target .

Molecular Pharmacology of GW3965 HCl as a Synthetic LXR Agonist

Receptor Activation Dynamics and Selectivity Profiles

Differential Activation of LXRα vs. LXRβ Isoforms

GW3965 HCl demonstrates distinct pharmacological profiles for LXRα (NR1H3) and LXRβ (NR1H2) isoforms. Biochemical assays reveal it acts as a full agonist for human LXRβ with an EC₅₀ of 30 nM, while requiring higher concentrations (EC₅₀ 190 nM) to activate LXRα [7] [10]. This 6.3-fold functional selectivity for LXRβ is attributed to isoform-specific ligand-induced conformational changes. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) analyses show that GW3965 stabilizes helix 3 (H3) in LXRα more effectively than in LXRβ, while inducing weaker stabilization of helix 12 (H12) in both isoforms compared to full pan-agonists like T0901317 [9]. This differential stabilization correlates with reduced lipogenic gene activation while maintaining cholesterol efflux capabilities.

Table 1: Isoform-Selectivity Profile of GW3965 HCl

ParameterLXRα (NR1H3)LXRβ (NR1H2)
Binding Affinity (Kd)190 nM30 nM
Gal4 Reporter EC₅₀190 nM30 nM
ABCA1 Induction EC₅₀0.434 μM0.027 μM
Coactivator RecruitmentModerate SRC-1Strong SRC-1

Structural Determinants of Ligand-Receptor Binding Specificity

The ligand-binding domain (LBD) of LXRs contains a large hydrophobic pocket (~700 ų) that accommodates GW3965’s T-shaped molecular architecture. X-ray crystallography reveals critical interactions:

  • The carboxylic acid group forms hydrogen bonds with Arg305 (LXRβ) and His435 (LXRβ) in the ligand-sensing region
  • The 2-chloro-3-(trifluoromethyl)benzyl group occupies the hydrophobic cleft via van der Waals interactions
  • The diphenylethyl moiety stabilizes H3 through π-stacking with Trp457 (LXRβ) [8]Notably, the tertiary amine linker in GW3965 avoids deep penetration into the pocket region that triggers H12 overstabilization—a structural feature linked to potent lipogenic effects of agonists like T0901317 [9]. This partial H12 engagement underlies GW3965’s moderate agonism.

Transcriptional Regulation Mechanisms

Coactivator Recruitment Patterns

GW3965 induces a distinct coactivator interaction profile compared to full agonists. Fluorescence resonance energy transfer (FRET) assays demonstrate it recruits steroid receptor coactivator-1 (SRC-1) to LXRβ with an EC₅₀ of 97 nM, but with reduced efficiency (35–45%) compared to T0901317 [5] [7]. This differential recruitment is governed by ligand-induced positioning of the activation function-2 (AF-2) domain in the LXR LBD. When H12 adopts a suboptimal orientation, the hydrophobic cleft formed by H3, H4, and H5 partially exposes the coactivator binding surface, enabling intermediate SRC-1 binding. This "leaky" coactivation supports target gene selectivity—potently inducing cholesterol transporters like ABCA1 (EC₅₀ = 0.027 μM in THP1 cells) while weakly activating lipogenic genes like FAS (EC₅₀ > 2 μM) [6] [7].

Corepressor Interaction Modulation in Partial Agonism

GW3965’s partial agonism is mechanistically linked to its inability to fully dissociate nuclear receptor corepressor (NCoR) complexes. Biochemical assays show that at saturating concentrations, GW3965 displaces only 23% of pre-bound NCoR from LXRs, compared to 94% displacement by T0901317 [5]. This persistent corepressor binding creates a "molecular brake" on transcriptional activation. Chromatin immunoprecipitation (ChIP) analyses confirm that GW3965 treatment retains NCoR at promoters of lipogenic genes (e.g., SREBP1c), while facilitating dismissal from cholesterol efflux genes (e.g., ABCA1) [3] [5]. The corepressor dynamics are target-gene selective:

  • At the ABCA1 promoter: GW3965 reduces NCoR occupancy by 60–70%
  • At the FAS promoter: NCoR occupancy decreases by only 15–20%This selective dismissal correlates with ABCA1 induction (EC₅₀ = 0.434 μM) versus minimal FAS activation (EC₅₀ > 2 μM) in HepG2 cells [5] [7].

Table 2: Coregulator Interaction Dynamics of GW3965 HCl

CoregulatorInteraction ChangeFunctional ConsequenceTechnique
NCoRPartial dissociation (23%)Attenuated lipogenic gene expressionFRET, ChIP
SRC-1Moderate recruitment (35–45% of max)Selective ABCA1 inductionFRET
SUMO2/3Induces LXRβ SUMOylationTransrepression of inflammatory genesWestern blot

Target Gene Selectivity and Functional Outcomes

The coregulator recruitment profile of GW3965 translates to distinct patterns of gene regulation. In macrophages, it induces cholesterol efflux genes (ABCA1, ABCG1) at low concentrations (EC₅₀ = 0.01–0.031 μM), while requiring 10–100-fold higher concentrations to upregulate lipogenic targets (SREBP1c, FAS) [6] [7]. Mechanistically, this selectivity arises from:

  • Promoter-specific NCoR clearance: Genes with low-affinity LXREs (e.g., FAS) retain corepressors more effectively
  • H3 stabilization: HDX-MS identifies H3 stabilization as a signature for beneficial ABCA1 induction without lipogenic effects [9]
  • SUMOylation-dependent transrepression: At 1 μM, GW3965 induces LXRβ SUMOylation, enabling suppression of inflammatory genes (iNOS, IL-1β) in LPS-stimulated macrophages without requiring classical coactivators [7]

Implications for Therapeutic Design

The structural and mechanistic insights from GW3965 provide a roadmap for developing next-generation LXR modulators:

  • Helix 3-stabilizing ligands: Compounds that preferentially engage H3 (like AZ876) show dissociation of anti-atherogenic and lipogenic effects [9]
  • Corepressor-selective modulators: Ligands that permit tissue-specific NCoR retention (e.g., in hepatocytes) could minimize hepatic steatosis
  • Antibody-drug conjugates: Targeted delivery to macrophages via anti-CD11a conjugates completely avoids hepatocyte exposure [4]

Properties

CAS Number

405911-17-3

Product Name

GW3965 HCl

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride

Molecular Formula

C33H32Cl2F3NO3

Molecular Weight

618.5 g/mol

InChI

InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H

InChI Key

NMPUWJFHNOUNQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GW-3965; GW3965; GW 3965; GW-3965 HCl; GW-3965 hydrochloride

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.